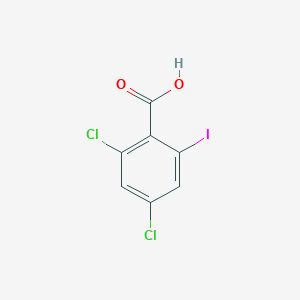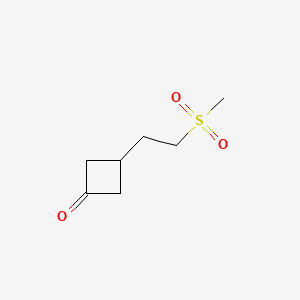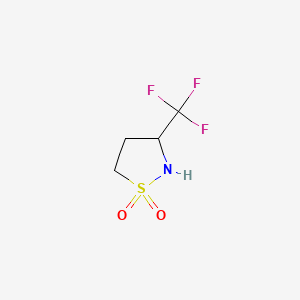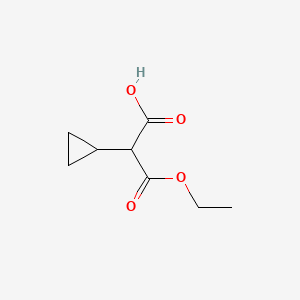![molecular formula C8H11NO3 B13485022 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-5-azaspiro[23]hexane-1-carboxylic acid is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a six-membered ring and a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an α,β-unsaturated ester, followed by a series of functional group transformations to introduce the acetyl and carboxylic acid functionalities . The reaction conditions typically involve the use of metal catalysts, such as rhodium, to facilitate the cyclopropanation step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced mechanical strength and thermal stability
Mécanisme D'action
The mechanism of action of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid: This compound shares the spirocyclic core but has different functional groups, which may result in different chemical and biological properties.
5-azaspiro[2.3]hexane-1-carboxylic acid; trifluoroacetic acid: Another similar compound with a trifluoroacetic acid moiety, which can influence its reactivity and applications.
Uniqueness
The uniqueness of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid lies in its specific functional groups, which provide distinct reactivity and potential applications. The acetyl group, in particular, allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5-acetyl-5-azaspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-8(4-9)2-6(8)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
Clé InChI |
NCYRIHDRQMMXTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2(C1)CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


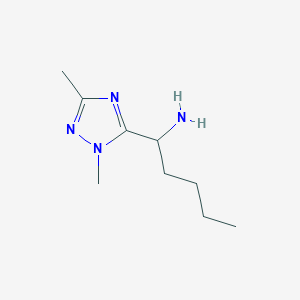
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
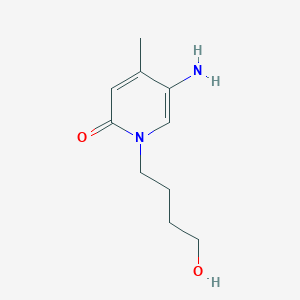
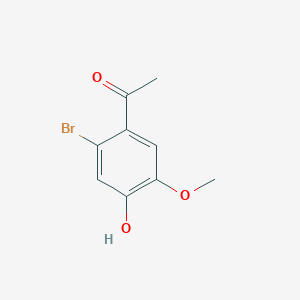
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)

